An In-Depth Technical Guide to the Physicochemical Properties of 3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties of 3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid, a heterocyclic compound featuring the privileged benzimidazole scaffold. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activity.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering foundational data, theoretical analysis, and validated experimental protocols for the characterization of this molecule. We will delve into its structural identity, core physicochemical parameters, spectroscopic profile, and potential synthetic pathways, contextualizing its relevance within modern drug discovery. The causality behind experimental choices is explained to provide field-proven insights, ensuring that each protocol serves as a self-validating system.
Molecular Identity and Structure
A precise understanding of a compound's identity is the bedrock of all subsequent research. This section defines the nomenclature, structural features, and key identifiers for 3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid.
Nomenclature and Chemical Identifiers
The compound is systematically named and cataloged across various chemical databases. While data for the parent compound is presented, it is frequently supplied and studied as a hydrochloride salt to improve handling and solubility.[3][4]
| Identifier | Value | Source |
| IUPAC Name | 3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid | - |
| Molecular Formula | C₁₁H₁₂N₂O₃ | PubChem |
| Molecular Weight | 220.23 g/mol | PubChem |
| CAS Number | 1185299-60-8 (for Hydrochloride salt) | PubChem[3] |
| PubChem CID | 3009993 (Parent Compound) | PubChem[3] |
| InChI Key | AMHLFPMQPSRYSS-UHFFFAOYSA-N (for Hydrochloride salt) | PubChem[3] |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C(N2)CCC(=O)O | PubChem |
Chemical Structure
The molecule's architecture combines a benzimidazole ring system, a methoxy substituent, and a propanoic acid side chain. The benzimidazole core is a bicyclic system composed of fused benzene and imidazole rings. The propanoic acid group is attached at the 2-position of the imidazole ring, and the methoxy group is at the 5-position of the benzene ring.
Caption: 2D structure of the title compound.
Core Physicochemical Properties
These parameters are critical for predicting the pharmacokinetic profile of a potential drug candidate, including its absorption, distribution, metabolism, and excretion (ADME).
Summary of Physicochemical Data
While extensive experimental data for this specific molecule is not widely published, we can infer properties from its structure and data on related compounds. The following table summarizes known and predicted values.
| Property | Value / Predicted Range | Significance in Drug Development |
| Molecular Weight | 220.23 g/mol | Influences diffusion and transport across membranes; complies with Lipinski's Rule of Five. |
| Hydrogen Bond Donors | 2 (N-H, O-H) | Governs interactions with biological targets and affects solubility and permeability. |
| Hydrogen Bond Acceptors | 4 (2xN, 2xO) | Key for molecular recognition at the active site of target proteins. |
| LogP (XlogP) | ~1.7 (Predicted for similar indole analog)[5] | Indicates lipophilicity. A balanced LogP is crucial for both membrane permeability and aqueous solubility. |
| pKa (Predicted) | ~4.5 (Carboxylic Acid), ~5.5 (Benzimidazole) | Determines the ionization state at physiological pH, impacting solubility, receptor binding, and cell penetration. |
| Form | Solid (at 25°C) | Typical for molecules of this size and complexity.[4] |
Ionization and Partitioning Behavior (pKa & LogP)
Causality and Insight: 3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid is an amphoteric molecule, meaning it possesses both acidic and basic functional groups.
-
Acidic Center: The propanoic acid moiety (-COOH) is the primary acidic center, expected to have a pKa around 4-5, similar to other carboxylic acids. At physiological pH (~7.4), this group will be predominantly deprotonated and negatively charged (-COO⁻), significantly enhancing aqueous solubility.
-
Basic Center: The benzimidazole ring contains two nitrogen atoms. The pyridine-type nitrogen (-N=) is basic, with an expected pKa around 5-6. Below this pH, it can be protonated, conferring a positive charge.
This dual nature means the molecule's net charge is highly pH-dependent. Its isoelectric point (pI), where the net charge is zero, will lie between its acidic and basic pKa values. This behavior is fundamental to its interaction with biological membranes and its solubility in different bodily compartments.
The partition coefficient (LogP) quantifies the lipophilicity of the neutral species. A moderately positive LogP is often desired for oral drug candidates to ensure sufficient lipid membrane permeability. The predicted value suggests a balanced character, which would need to be confirmed experimentally.
Solubility Profile
The solubility of this compound is expected to be highly dependent on pH.
-
In acidic solutions (pH < 4): The carboxyl group will be protonated (neutral), while the benzimidazole nitrogen may be protonated (positive charge). Solubility will be moderate.
-
In neutral to basic solutions (pH > 6): The carboxyl group will be deprotonated (negative charge), making the molecule a salt and significantly increasing its aqueous solubility.
Solubility in organic solvents will be influenced by their polarity. Protic solvents like methanol may be effective due to hydrogen bonding, while solubility in nonpolar solvents like hexane is expected to be low. For related benzimidazole thiols, solubility is noted as slight in DMSO and sparing in methanol.[6]
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for unequivocal structure confirmation and purity assessment. While specific spectra for this compound are not publicly available, we can predict the key features based on its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
-
Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (~7.0-7.8 ppm), with splitting patterns dictated by their positions relative to the methoxy group and the fused imidazole ring.
-
Methoxy Protons (3H): A sharp singlet around 3.8-4.0 ppm corresponding to the -OCH₃ group.
-
Propanoic Acid Protons (4H): Two methylene groups (-CH₂-CH₂-) will likely appear as two triplets in the range of 2.5-3.5 ppm.
-
Labile Protons (2H): The carboxylic acid proton (-COOH) will be a broad singlet at a downfield shift (>10 ppm), and the imidazole N-H proton will also be a broad singlet, typically in the 7-12 ppm range. Both are exchangeable with D₂O.
-
-
¹³C NMR:
-
Carbonyl Carbon (1C): The C=O of the carboxylic acid will be the most downfield signal, typically >170 ppm.
-
Aromatic/Imidazole Carbons (8C): A complex set of signals between 100-160 ppm.
-
Methoxy Carbon (1C): A signal around 55-60 ppm.
-
Aliphatic Carbons (2C): The two methylene carbons will appear in the 25-40 ppm range.
-
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the molecule's functional groups.
-
O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
N-H Stretch: A moderate, broad peak around 3100-3400 cm⁻¹ from the benzimidazole N-H group.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carboxylic acid carbonyl.[7]
-
C=N and C=C Stretches: Multiple sharp bands in the 1450-1650 cm⁻¹ region from the aromatic and imidazole rings.
-
C-O Stretch: A strong band around 1250 cm⁻¹ for the aryl-alkyl ether of the methoxy group.
Mass Spectrometry (MS)
Electrospray ionization (ESI) would be the method of choice.
-
Positive Mode (ESI+): The expected molecular ion peak would be the protonated molecule [M+H]⁺ at m/z 221.09.
-
Negative Mode (ESI-): The deprotonated molecule [M-H]⁻ would be observed at m/z 219.08.
-
Fragmentation: Key fragmentation pathways would likely involve the loss of H₂O (water) and CO₂ (carbon dioxide) from the propanoic acid side chain.
Experimental Protocols & Workflow
To ensure data integrity, a systematic workflow for characterization is essential. Each protocol is designed to be self-validating by providing clear endpoints and criteria for success.
General Workflow for Physicochemical Characterization
This logical flow ensures that the identity and purity of the compound are confirmed before its physical properties are measured.
Caption: Standard workflow for compound characterization.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
Rationale: The shake-flask method is the gold-standard technique for determining intrinsic solubility. It ensures that equilibrium is reached between the solid and dissolved states of the compound.
-
Preparation: Prepare a series of buffered solutions at various pH points (e.g., 2.0, 5.0, 7.4, 9.0).
-
Incubation: Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Validation: The presence of remaining solid in the vial at the end of the experiment validates that a saturated solution was achieved.
Protocol: Determination of pKa (Potentiometric Titration)
Rationale: This method directly measures the change in pH upon the addition of a titrant, allowing for the precise determination of the pKa values corresponding to the ionization of the acidic and basic groups.
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a co-solvent system (e.g., water/methanol) if aqueous solubility is limited.
-
Titration Setup: Use a calibrated pH meter and an automated titrator for precise volume delivery.
-
Acidic pKa: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) and record the pH after each addition.
-
Basic pKa: Perform a back-titration by first acidifying the sample with a known excess of strong acid (e.g., 0.1 M HCl) and then titrating with the standardized strong base.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve.
Safety and Handling
Proper handling is crucial to ensure laboratory safety. Data for the hydrochloride salt and related benzimidazole compounds provide guidance.
-
Hazard Identification: The hydrochloride salt is classified as Acute Toxicity 4 (Oral).[4] General GHS warnings for similar compounds include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8][9]
-
Recommended Precautions:
-
Engineering Controls: Use in a well-ventilated area or a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[10]
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10][11]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[11]
-
References
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PubChem. (n.d.). 3-(6-Methoxy-1H-benzoimidazol-2-YL)-propionic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-((2-chloromethyl-1-methyl-1H-benzimidazole-5-carbonyl)-pyridine-2-yl-amino)-propionic acid ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]
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ChemBK. (n.d.). 5-Methoxy-2-[[(4-Methxoy-3,5-diMethylpyridin-2-yl)Methyl]sulfonyl]-1H-benziMidazole. Retrieved from [Link]
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PubChem. (n.d.). 3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). (2r,3s)-2,3-dihydroxy-3-(5-methoxy-1h-benzimidazol-2-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Kumar, A., et al. (2015). Infrared Spectral Studies of Propanoic Acid in Various Solvents. International Journal of Scientific & Engineering Research.
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DrugMAP. (n.d.). 3-(5-methoxy-1H-indol-3-yl)propanoic acid. Retrieved from [Link]
- Kamal, A., et al. (2015). 1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate–1,3-bis(1H-benzimidazol-2-yl)propane–ethyl acetate (2/1/2.94): co-crystallization between a salt, a neutral molecule and a solvent. Acta Crystallographica Section C: Structural Chemistry.
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Al-Ostoot, F. H., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules. Retrieved from [Link]
- Reddy, T. S., et al. (2016). (1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Indian Journal of Chemistry. (2005). Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole.
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PubChem. (n.d.). 3-(6-methoxy-1H-benzimidazol-2-yl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
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SpectraBase. (n.d.). 3-[1-(2-methyl-benzyl)-1H-benzoimidazol-2-yl]-propan-1-ol. Retrieved from [Link]
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